molecular formula C11H9N3O B2919643 4-methoxy-2-(1H-pyrrol-1-yl)nicotinonitrile CAS No. 338412-19-4

4-methoxy-2-(1H-pyrrol-1-yl)nicotinonitrile

Cat. No. B2919643
CAS RN: 338412-19-4
M. Wt: 199.213
InChI Key: VHLWAXIRVJISBW-UHFFFAOYSA-N
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Description

“4-methoxy-2-(1H-pyrrol-1-yl)nicotinonitrile” is a chemical compound with the CAS Number 338412-19-4 . It has a molecular weight of 199.21 and a molecular formula of C11H9N3O .


Molecular Structure Analysis

The molecular structure of “4-methoxy-2-(1H-pyrrol-1-yl)nicotinonitrile” consists of 11 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The predicted density of “4-methoxy-2-(1H-pyrrol-1-yl)nicotinonitrile” is 1.16±0.1 g/cm3 . The predicted boiling point is 408.3±45.0 °C . Unfortunately, the melting point and flash point are not available .

Scientific Research Applications

Antibacterial Activity

The structure of “4-methoxy-2-(1H-pyrrol-1-yl)nicotinonitrile” suggests potential antibacterial properties. Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth and have shown promising results .

Antifungal Activity

Similar compounds have also been tested for antifungal activity. The presence of a pyrrole ring in the structure could contribute to this property, as it has been observed in other studies .

Enzyme Inhibition

The compound may serve as an inhibitor for certain enzymes, such as DHFR (dihydrofolate reductase) and enoyl-ACP reductase, which are critical in the metabolic pathways of microorganisms .

Molecular Docking Studies

Molecular docking studies are often conducted to predict how small molecules, like “4-methoxy-2-(1H-pyrrol-1-yl)nicotinonitrile”, interact with proteins. This can provide insights into the compound’s potential as a therapeutic agent .

Synthesis of New Heterocycles

The compound can be used as a building block in the synthesis of new heterocyclic compounds, which are a key class of molecules in medicinal chemistry .

properties

IUPAC Name

4-methoxy-2-pyrrol-1-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-15-10-4-5-13-11(9(10)8-12)14-6-2-3-7-14/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLWAXIRVJISBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)N2C=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-2-(1H-pyrrol-1-yl)nicotinonitrile

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